molecular formula C14H20ClNO3 B5166588 4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine

4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine

Cat. No.: B5166588
M. Wt: 285.76 g/mol
InChI Key: LOKXCOLBKKLKFK-UHFFFAOYSA-N
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Description

4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a morpholine ring attached to a chlorophenoxy group through an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine typically involves the reaction of 3-chlorophenol with ethylene oxide to form 3-chlorophenoxyethanol. This intermediate is then reacted with morpholine in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]morpholine
  • 4-[2-(3-chlorophenoxy)ethyl]morpholine
  • 4-(2-{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy}ethyl)morpholine

Uniqueness

4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine is unique due to its specific structural features, such as the presence of a chlorophenoxy group and a morpholine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-[2-(3-chlorophenoxy)ethoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3/c15-13-2-1-3-14(12-13)19-11-10-18-9-6-16-4-7-17-8-5-16/h1-3,12H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKXCOLBKKLKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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